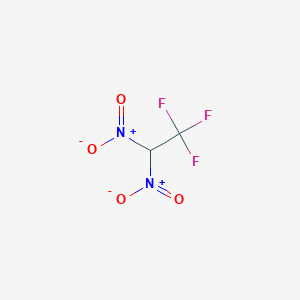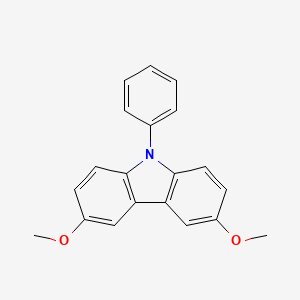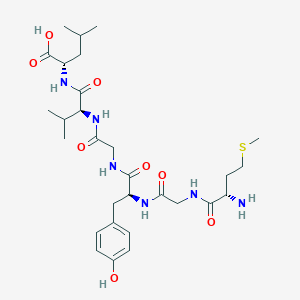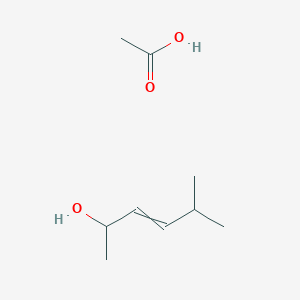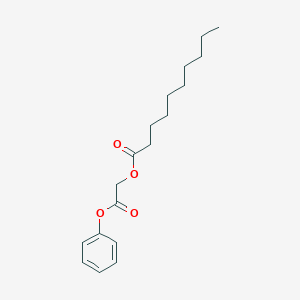
2-Oxo-2-phenoxyethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenoxyethyl decanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from decanoic acid and 2-oxo-2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenoxyethyl decanoate typically involves the esterification of decanoic acid with 2-oxo-2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours until the desired ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst 15, can also be employed to facilitate the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenoxyethyl decanoate can undergo various chemical reactions, including:
Esterification: Formation of the ester from decanoic acid and 2-oxo-2-phenoxyethanol.
Hydrolysis: Breaking down the ester into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or ethanol, with a base catalyst like sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and 2-oxo-2-phenoxyethanol.
Transesterification: New esters and corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenoxyethyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a fixative in perfumery.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenoxyethyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 2-oxo-2-phenoxyethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenoxyethyl acetate
- 2-Oxo-2-phenoxyethyl butyrate
- 2-Oxo-2-phenoxyethyl hexanoate
Uniqueness
2-Oxo-2-phenoxyethyl decanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2-Oxo-2-phenoxyethyl acetate results in different solubility, volatility, and reactivity characteristics .
Propiedades
Número CAS |
145300-32-9 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2-oxo-2-phenoxyethyl) decanoate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-11-14-17(19)21-15-18(20)22-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 |
Clave InChI |
UZVOSIYROTWEMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
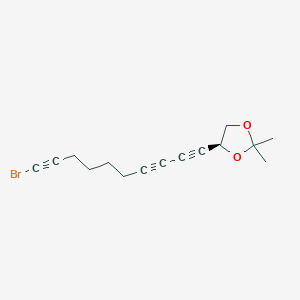
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
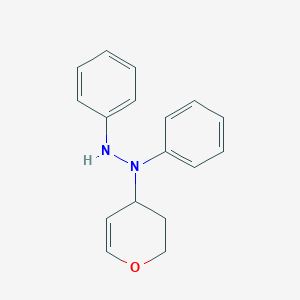
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

